molecular formula C11H16Cl2N4O B13506723 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride

Cat. No.: B13506723
M. Wt: 291.17 g/mol
InChI Key: GFCAONZDTPGRTC-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and an ethanamine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethanamine Moiety: The ethanamine group is usually introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the triazole ring or the methoxyphenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride is unique due to its combination of a triazole ring, methoxyphenyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16Cl2N4O

Molecular Weight

291.17 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)triazol-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C11H14N4O.2ClH/c1-16-11-5-3-2-4-9(11)10-8-15(7-6-12)14-13-10;;/h2-5,8H,6-7,12H2,1H3;2*1H

InChI Key

GFCAONZDTPGRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN(N=N2)CCN.Cl.Cl

Origin of Product

United States

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